1H-Imidazole-4,5-dicarboxamide, 1-ethyl- is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. It is of significant interest in medicinal and organic chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions involving imidazole and its derivatives. Its synthesis often utilizes starting materials such as imidazole-4,5-dicarboxylic acid and ethylamine, among others. The compound has been documented in several scientific studies and patents, highlighting its relevance in pharmaceutical research and organic synthesis.
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- is classified as an organic compound with the following characteristics:
The synthesis of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with imidazole-4,5-dicarboxylic acid derivatives under controlled conditions.
The molecular structure of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- features a five-membered imidazole ring with two carboxamide groups at positions 4 and 5, alongside an ethyl group substitution at position 1.
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- can undergo various chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the products formed. For instance, oxidation may yield derivatives with altered functional groups while substitution reactions can lead to diverse products depending on the nucleophile employed.
The mechanism of action for 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- primarily involves its interaction with specific biological targets such as enzymes or receptors.
The compound can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, preventing substrate binding and subsequent catalytic activity. Molecular docking studies are often utilized to elucidate these interactions .
Research indicates that compounds derived from this scaffold may mimic purine structures, potentially acting as inhibitors for kinases by competing for ATP binding sites .
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- exhibits both acidic and basic properties due to its imidazole structure. It shows stability under standard laboratory conditions but may undergo reactions depending on environmental factors such as pH and temperature.
Studies have shown that this compound retains significant biological activity due to its structural characteristics which allow it to interact effectively with various molecular targets .
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- has several scientific uses:
The systematic IUPAC name "1H-Imidazole-4,5-dicarboxamide, 1-ethyl-" defines a heterocyclic compound featuring an imidazole core with carboxamide groups at the 4- and 5-positions and an ethyl substituent on the ring nitrogen (N1). This nomenclature precisely specifies the regiochemistry critical to its biological activity. The parent compound, 1H-imidazole-4,5-dicarboxamide (CAS: 83-39-6), has the molecular formula C₅H₆N₄O₂ and serves as the foundational scaffold for derivatives like the 1-ethyl variant [6]. The SMILES notation (O=C(C1=C(C(N)=O)NC=N1)N) encodes the molecular structure, revealing the positions of carbonyl groups and nitrogen atoms essential for hydrogen bonding interactions [6].
Table 1: Key Derivatives of 1H-Imidazole-4,5-dicarboxamide
Compound Name | Substituents | Biological Target |
---|---|---|
1H-Imidazole-4,5-dicarboxamide (core scaffold) | None | N/A |
1-Ethyl-1H-imidazole-4,5-dicarboxamide | Ethyl at N1 | Research compound |
5-N-[6-[2-(2,3-Dihydroxypropylamino)-2-oxoethoxy]-1H-benzimidazol-2-yl]-4-N-(2,4-dimethylphenyl) derivative | Complex aryl/benzimidazolyl groups at N4/N5 carboxamides | JAK-2 kinase |
4-N-(5-Bromo-2-methylphenyl)-5-N-[6-[3-(4-methylpiperazin-1-yl)propoxy]-1H-benzimidazol-2-yl] derivative | Bromophenyl/piperazine-modified benzimidazolyl groups | Oncology targets |
4-N-[4-(Azetidin-3-yloxy)-2-methylphenyl]-5-N-(1H-benzimidazol-2-yl) derivative | Azetidine/benzimidazolyl groups | Protein-protein interactions |
The 1-ethyl substitution confers distinct electronic and steric properties compared to unsubstituted or aryl-substituted analogs. X-ray crystallography studies of related derivatives confirm planarity of the imidazole ring and coplanar orientation of carboxamide groups, facilitating π-stacking and directional hydrogen bonding with biological targets [5] [7]. Nuclear Magnetic Resonance (NMR) spectroscopy distinguishes N1-substituted isomers: the 1-ethyl proton appears downfield (δ 8.5–9.0 ppm) in ¹H-NMR spectra, while carboxamide protons exhibit characteristic broad singlets (δ 6.5–7.5 ppm) [5].
The imidazole ring, first synthesized in 1858 and named by Arthur Rudolf Hantzsch in 1887, represents a privileged scaffold in medicinal chemistry due to its presence in biomolecules like histidine and purine nucleotides [3]. Early synthetic methods for 4,5-disubstituted imidazoles relied on the Debus-Radziszewski reaction (multicomponent condensation of glyoxal, ammonia, and aldehydes), which provided limited access to carboxamide derivatives [3]. The development of α-isocyanoacetate synthons in the late 20th century revolutionized imidazole-4,5-dicarboxamide synthesis, enabling efficient construction via cycloaddition with imidoyl chlorides or ketenimines under mild conditions [4].
The discovery of 1H-imidazole-4,5-dicarboxamide's biological relevance accelerated in the 2000s with its identification as a core structure in kinase inhibitors. Patents from 2007–2010 detailed JAK-2 inhibitory activity in derivatives bearing aryl/heteroaryl substitutions on the carboxamide nitrogens, highlighting the scaffold's drug discovery potential [5] [7]. This period also saw innovations in regioselective N1-alkylation techniques, critical for producing analogs like the 1-ethyl derivative without forming pharmacologically disadvantageous N3-isomers [7]. The scaffold's synthetic versatility is evidenced by diverse functionalization strategies:
The 1H-imidazole-4,5-dicarboxamide scaffold exhibits exceptional versatility in drug design, primarily due to its dual hydrogen-bonding capacity and metal-coordinating properties. The coplanar carboxamide groups function as bidentate hydrogen bond donors/acceptors, mimicking peptide bonds in protein-protein interactions [4]. This molecular recognition capability underpins its application in two key therapeutic areas:
Antiviral Drug Development: Derivatives specifically inhibit HIV-1 integrase (IN) binding to the LEDGF/p75 cofactor (protein-protein interaction inhibitors). The 5-carbonyl-1H-imidazole-4-carboxamide analogs (structurally related to dicarboxamides) bind at the IN dimer interface, inducing aberrant multimerization that blocks viral replication. Research demonstrates that 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides maintain inhibitory activity against IN-LEDGF/p75 (IC₅₀ ≈ 10–100 μM) with selectivity over catalytic IN inhibition [4].
Table 2: Biological Activity of Selected Imidazole-4,5-dicarboxamide Derivatives
Derivative Class | Biological Activity | Potency Range | Cellular Activity |
---|---|---|---|
1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 IN-LEDGF/p75 inhibition | 30–50% inhibition at 100 μM | Antiviral: 33–45% inhibition |
1,5-Diaryl-1H-imidazole-4-carbohydrazides | Selective IN multimerization | IC₅₀: 10–100 μM | CC₅₀: >200 μM (low cytotoxicity) |
N1-alkyl-4,5-bis(benzimidazolyl)dicarboxamides | JAK-2 inhibition | Not specified | Antiproliferative activity |
4,5-Di(heteroaryl)dicarboxamides | Protein kinase modulation | Patent examples | Oncology indications |
Oncology Therapeutics: N1-ethyl and related alkyl derivatives serve as core structures in Janus kinase 2 (JAK-2) inhibitors. Patent data reveals that dicarboxamide nitrogen functionalization with benzimidazolyl, indolyl, or pyridyl groups confers nanomolar JAK-2 inhibition. The 1-ethyl group optimizes pharmacokinetics by balancing lipophilicity and solubility—critical for oral bioavailability. Molecular modeling shows the ethyl substituent occupies a hydrophobic pocket adjacent to the ATP-binding site, while carboxamide-linked aryl groups engage in π-stacking with kinase backbone residues [5] [7]. This dual-targeting capability exemplifies the scaffold's adaptability: minor modifications at N1 (e.g., ethyl vs. propyl) or carboxamide nitrogens significantly modulate target selectivity between viral and oncology targets [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: